molecular formula C24H40N2 B077606 N,N-Dimethylconanin-5-en-3alpha-amine CAS No. 14152-37-5

N,N-Dimethylconanin-5-en-3alpha-amine

Cat. No.: B077606
CAS No.: 14152-37-5
M. Wt: 356.6 g/mol
InChI Key: GPLGAQQQNWMVMM-JLGZHIAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylconanin-5-en-3alpha-amine is a complex organic compound with the chemical formula C24H40N2 It is a steroidal alkaloid, characterized by its intricate molecular structure, which includes multiple rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylconanin-5-en-3alpha-amine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the steroidal backbone, followed by the introduction of nitrogen atoms and other functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure.

Industrial Production Methods

Industrial production of this compound is achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The process is carefully monitored to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylconanin-5-en-3alpha-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N,N-Dimethylconanin-5-en-3alpha-amine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying steroidal alkaloids and their reactions.

    Biology: Investigated for its role in cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethylconanin-5-en-3alpha-amine involves its interaction with specific molecular targets in cells. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N,N-Dimethylconanin-5-en-3alpha-amine is unique among steroidal alkaloids due to its specific molecular structure and biological activities. Similar compounds include:

    Conessine: Another steroidal alkaloid with similar structural features but different biological properties.

    Holaphyllamine: Shares the steroidal backbone but has distinct functional groups and activities.

Properties

CAS No.

14152-37-5

Molecular Formula

C24H40N2

Molecular Weight

356.6 g/mol

IUPAC Name

(1R,2S,5S,6S,9R,12S,13R,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine

InChI

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18+,19+,20+,21-,22-,23-,24-/m0/s1

InChI Key

GPLGAQQQNWMVMM-JLGZHIAASA-N

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)CN1C

SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C

Origin of Product

United States

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